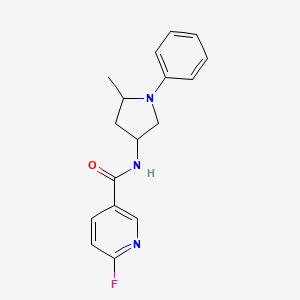![molecular formula C9H12N2O2 B2825957 N-[(4-methylbenzyl)oxy]urea CAS No. 338756-47-1](/img/structure/B2825957.png)
N-[(4-methylbenzyl)oxy]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylbenzyl)oxy]urea is a chemical compound with the molecular formula C9H12N2O2 . It is widely used in scientific research due to its diverse properties and unique structure. The compound has a molecular weight of 180.21 .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include this compound. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-7-2-4-8(5-3-7)6-13-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) . This indicates that the compound consists of a urea group (NH2-CO-NH2) where one of the hydrogen atoms is replaced by a (4-methylbenzyl)oxy group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.21 . The compound’s FTIR spectrum reveals peaks at 3309 cm-1, 2920 cm-1, 1638 cm-1, and 1546 cm-1, which correspond to various stretching modes and vibrations within the molecule .Wissenschaftliche Forschungsanwendungen
1. Stereospecific Arylation and Synthesis of Chiral Tertiary Carbinamines
N-[(4-methylbenzyl)oxy]urea and related compounds have been explored for their potential in stereospecific intramolecular electrophilic arylation. This process, involving the migration of the aryl ring to the α carbon of the N-benzyl group, has been used to create new stereogenic centers. The removal of the urea function allows for the synthesis of chiral tertiary carbinamines with high enantiomeric purity, a valuable process in stereoselective synthesis (Clayden et al., 2007).
2. Synthesis and Characterization in Photolabile Derivatives
The synthesis and characterization of photolabile derivatives of urea, where various substituted 2-nitrobenzyl groups are attached to the urea nitrogen, have been studied. These derivatives show potential in applications requiring the controlled release of free urea upon photolysis. The rate of photolysis and the quantum yields vary depending on the substituents, suggesting applications in photochemical and biochemical investigations (Wieboldt et al., 2002).
3. Cocondensation with Methylolphenols
Research has also been conducted on the reactions of urea with methylolphenols under acidic conditions. This includes the formation of compounds like hydroxybenzylurea and bis(hydroxybenzyl)urea. These findings are significant in the field of polymer science, particularly in the synthesis of alternative copolymers and understanding reactivity with different functional groups (Tomita & Hse, 1992).
4. Nonlinear Optical Properties and Technological Applications
The nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs) of substituted thiazole-4-carboxylate derivatives have been studied. These compounds, including those related to this compound, exhibit significant NLO characteristics, suggesting their potential in technological applications like optical switching and modulation (Haroon et al., 2019).
5. Applications in Agriculture and Environmental Science
The use of urea derivatives in agriculture and environmental science has been explored, especially in the context of slow-release fertilizers. For instance, starch-based superabsorbent polymers have been developed for the controlled release of urea as fertilizer, demonstrating the potential to improve agricultural efficiency and environmental sustainability (Xiao et al., 2017).
6. Role in Microbial Degradation Processes
The microbial degradation of methyleneureas, a group of compounds related to this compound, has been studied for its role in bioremediation and industrial applications. Understanding the enzymatic mechanisms involved in their breakdown contributes to the development of effective methods for managing waste and pollutants (Jahns & Kaltwasser, 2000).
Eigenschaften
IUPAC Name |
(4-methylphenyl)methoxyurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)6-13-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIZXMBEXRFQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2825882.png)
![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)




![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)
![Diethyl 2-[(4-acetylanilino)methylene]malonate](/img/structure/B2825893.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)
![5-((4-Isopropylphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2825895.png)
![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)
![2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B2825897.png)
